molecular formula C10H11N3O B1470649 2-Azido-1-(2,4-dimethylphenyl)ethan-1-one CAS No. 35947-96-7

2-Azido-1-(2,4-dimethylphenyl)ethan-1-one

Cat. No. B1470649
CAS RN: 35947-96-7
M. Wt: 189.21 g/mol
InChI Key: SJGNHMMIUOZFKM-UHFFFAOYSA-N
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Description

“2-Azido-1-(2,4-dimethylphenyl)ethan-1-one” is a type of α-azido ketone . These are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .


Synthesis Analysis

The synthesis of α-azido ketones, including “this compound”, involves several steps. One of the key steps is the reaction of 2’,4’-dimethylacetophenone with 2,2,2-trifluoroethyl trifluoroacetate in the presence of a base . The choice of base is important in the diazo-transfer reaction .


Chemical Reactions Analysis

α-Azido ketones, including “this compound”, have been employed for the synthesis of a number of biologically important heterocyclic compounds . They react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .

Scientific Research Applications

Synthesis and Structural Studies

2-Azido-1-(2,4-dimethylphenyl)ethan-1-one serves as a precursor in the synthesis of complex molecular structures. For instance, its derivative compounds have been utilized in the synthesis of one-dimensional chain compounds with manganese(III) ions, showcasing antiferromagnetic interactions and spin canting at low temperatures, providing insights into magnetostructural correlations (Song et al., 2014). Similarly, its involvement in reactions with trimethylsilyl isothiocyanate leads to the synthesis of bis(isothiocyanato) complexes, revealing the flexibility of azido groups in forming tetrazole-containing thiolato complexes (Yong-Joo Kim et al., 2003).

Photophysical Properties and Applications

The azido functional group in this compound plays a crucial role in photoinduced processes. Research on 3-azido-1,3-diphenyl-propan-1-one derivatives has shown that photolysis can lead to the cleavage of C-N bonds, releasing hydrazoic acid and forming radicals that have implications in understanding the photophysical properties of azido compounds (Klima et al., 2007).

Magnetic Properties and Coordination Chemistry

The structural flexibility of azido compounds derived from this compound allows for the exploration of magnetic properties in coordination compounds. For example, azido-bridged copper(II) complexes have been synthesized, where the azide ligands facilitate ferromagnetic coupling, offering potential applications in magnetic materials and spintronic devices (Jana et al., 2012).

Catalysis and Organic Transformations

The azido group in this compound can act as a versatile functional group in catalysis and organic transformations. The synthesis of optically pure 2-azido-1-arylethanols through enzymatic reduction and their subsequent conversion to triazole-containing beta-blocker analogues via click chemistry highlight the potential of azido compounds in synthesizing bioactive molecules with high optical purity (Ankati et al., 2008).

properties

IUPAC Name

2-azido-1-(2,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-4-9(8(2)5-7)10(14)6-12-13-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGNHMMIUOZFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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